![molecular formula C16H21N3O2 B11775072 1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11775072.png)
1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid
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Overview
Description
This compound is a bicyclic pyrimidine derivative fused with a cyclopentane ring, substituted at the 2-position with a cyclopropyl group and at the 4-position with a piperidine-3-carboxylic acid moiety. The cyclopropyl group may enhance metabolic stability, while the carboxylic acid moiety could improve solubility or enable salt formation for drug formulation.
Preparation Methods
The synthesis of 1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid involves multiple steps, starting with the preparation of the cyclopenta[d]pyrimidine core. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using sodium alkoxide (sodium ethoxide or sodium methoxide) as the reagent and catalyst . The resulting intermediate is then further reacted with piperidine and carboxylated to form the final product.
Industrial production methods typically involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Carboxylic Acid Derivatives Formation
The carboxylic acid group at position 3 of the piperidine ring undergoes typical acid-catalyzed and coupling reactions:
Reaction Type | Reagents/Conditions | Product | Key References |
---|---|---|---|
Esterification | Alcohols (e.g., methanol), acid catalyst (H₂SO₄) or coupling agents (DCC/DMAP) | Methyl 1-(2-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylate | |
Amidation | Amines (e.g., NH₃, alkylamines), EDCI/HOBt | 1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(substituted)piperidine-3-carboxamide | |
Salt Formation | Inorganic bases (NaOH, KOH) | Sodium or potassium carboxylate salts |
These reactions are critical for modifying solubility and bioavailability in pharmacological applications.
Piperidine Nitrogen Reactivity
The tertiary piperidine nitrogen participates in nucleophilic and alkylation reactions:
Reaction Type | Reagents/Conditions | Product | Key References |
---|---|---|---|
N-Alkylation | Alkyl halides (e.g., CH₃I), base (K₂CO₃) | Quaternary ammonium derivatives | |
N-Acylation | Acyl chlorides (e.g., AcCl), base | 1-Acyl derivatives | |
Nucleophilic Substitution | Electrophiles (e.g., nitrating agents) | Nitrated or sulfonated derivatives |
The piperidine ring’s basicity (pKa ~10–11) facilitates these transformations under mild conditions.
Cyclopenta[d]pyrimidine Reactivity
The bicyclic system exhibits reactivity influenced by electron-deficient pyrimidine and strained cyclopentane:
The pyrimidine ring’s electron-deficient nature supports electrophilic attacks, though steric hindrance from the cyclopropyl group may limit reactivity.
Cyclopropane Ring Modifications
The cyclopropyl substituent may engage in strain-driven reactions:
Reaction Type | Reagents/Conditions | Product | Key References |
---|---|---|---|
Ring-Opening | H₂O/H⁺ (acidic hydrolysis) | 1-(2-(1-Hydroxypropyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid (speculative) | – |
While not explicitly documented for this compound, cyclopropane rings in analogous structures undergo acid-catalyzed ring-opening to form alcohols or alkenes.
Advanced Functionalization Strategies
Recent methodologies from related heterocycles suggest additional pathways:
Key Mechanistic Insights
-
Esterification/Amidation : Proceeds via activation of the carboxylic acid to a mixed anhydride or reactive ester intermediate.
-
Piperidine N-Reactivity : Governed by lone-pair availability, with alkylation requiring polar aprotic solvents (e.g., DMF).
-
Pyrimidine Electrophilicity : Enhanced by electron-withdrawing effects from adjacent nitrogen atoms, facilitating nitration at position 5 or 7 .
Scientific Research Applications
This compound exhibits a range of biological activities, particularly in the fields of neuropharmacology and oncology.
Neuropharmacological Applications
1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid has shown promise as a potential treatment for neurological disorders. Its mechanism may involve modulation of neurotransmitter systems, particularly through interactions with receptors involved in mood regulation and cognitive function.
Key Findings:
- Antidepressant Activity: Studies indicate that derivatives of this compound can exhibit antidepressant effects in animal models by influencing serotonin and norepinephrine pathways.
- Cognitive Enhancement: Research suggests potential benefits in enhancing memory and learning processes.
Anticancer Properties
The compound's structure suggests possible activity as an anticancer agent. Pyrimidine derivatives are known for their ability to inhibit cell proliferation in various cancer types.
Case Study:
A study published in the Journal of Chemical and Pharmaceutical Research highlighted the synthesis of similar pyrimidine derivatives that demonstrated significant cytotoxicity against cancer cell lines. The findings suggest that structural modifications on the pyrimidine ring can enhance anticancer activity, indicating a similar potential for this compound .
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but they generally include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- The carboxylic acid group in all three compounds confers polarity, but its placement on a piperidine ring (target compound) versus a pyrimidine () or a substituted piperidine () alters solubility and bioavailability.
Biological Activity
1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and safety profiles based on diverse research findings.
Chemical Structure
The compound features a unique bicyclic structure that contributes to its biological activity. The cyclopropyl and piperidine moieties are significant in modulating interactions with biological targets.
Research indicates that compounds similar to this compound may interact with various biological pathways:
- Tubulin Polymerization Inhibition : Compounds in the same class have shown the ability to inhibit tubulin polymerization, a crucial process in cell division. This action is linked to anticancer properties, as disrupting microtubule dynamics can lead to apoptosis in rapidly dividing cells .
- Enzyme Inhibition : Some derivatives exhibit potent inhibition of key enzymes involved in metabolic pathways, such as ketohexokinase (KHK), which is implicated in diabetes and obesity management. Inhibitors targeting KHK have demonstrated IC50 values in the low nanomolar range .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Studies
Several studies have evaluated the efficacy of related compounds in vivo and in vitro:
- Anticancer Efficacy : In a study involving melanoma models, compounds similar to this compound demonstrated significant tumor growth inhibition and reduced metastasis when administered at specific dosages .
- Diabetes Management : Research on KHK inhibitors showed promising results in reducing body weight and triglyceride levels in animal models, indicating potential applications for metabolic disorders .
Safety Profile
While promising, the safety profile of these compounds must be considered:
- Toxicity Observations : Some studies reported high toxicity at elevated doses (e.g., >1 mg/kg), leading to adverse effects such as weight loss and mortality in animal models .
- Side Effects : As with many pharmacological agents, side effects may arise from off-target interactions; thus, further studies are necessary to delineate these effects comprehensively.
Q & A
Q. How can the synthetic route for this compound be optimized to improve yield and purity?
Basic Research Focus
The synthesis of cyclopenta[d]pyrimidine derivatives often involves multi-step reactions, including cyclocondensation, functional group modifications, and purification challenges. For example, similar compounds require palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and acid-catalyzed cyclization steps . Key parameters include:
- Catalyst selection : Pd(OAc)₂ with XPhos ligands enhances coupling efficiency in cyclopenta[b]pyridine systems .
- Reaction atmosphere : Inert conditions (N₂/Ar) prevent oxidation of intermediates .
- Purification : Gradient column chromatography (e.g., silica gel with ethyl acetate/hexane) resolves stereoisomers.
Yield improvements (e.g., 19–23% for analogous quinoline derivatives) rely on controlled temperature (40–100°C) and reagent stoichiometry .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Basic Research Focus
Structural validation requires complementary methods:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆) identify cyclopropyl protons (δ 0.84–1.12 ppm) and piperidine/cyclopenta ring systems .
- Mass spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ions (e.g., m/z 525 [M+H]⁺ for related quinoline-carboxylic acids) .
- X-ray crystallography : Resolves stereochemical ambiguities in cyclopropane and piperidine moieties, though this requires high-purity crystals.
Q. How does the compound’s stability vary under different pH and temperature conditions?
Advanced Research Focus
Stability studies must account for:
- pH sensitivity : Carboxylic acid groups (pKa ~4–5) may protonate/deprotonate, altering solubility. For analogs, aqueous stability drops at pH <3 or >8 due to hydrolysis .
- Thermal degradation : Cyclopropane rings are thermally stable up to 150°C, but prolonged heating (>24h at 100°C) induces ring-opening in cyclopenta[d]pyrimidines .
- Light sensitivity : UV-Vis studies on related pyrimidines show photodegradation under 254 nm light, necessitating amber glass storage .
Q. How can researchers design experiments to assess the compound’s biological activity against microbial targets?
Advanced Research Focus
Activity assessment requires:
- Target selection : Prioritize enzymes with conserved binding pockets (e.g., bacterial DNA gyrase or fungal CYP51), as seen in fluoroquinolone derivatives .
- In vitro assays :
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CN) to the pyrimidine ring to enhance membrane penetration .
Q. How should contradictory solubility data in literature be resolved for this compound?
Advanced Research Focus
Contradictions often arise from solvent polarity and measurement methods:
- Solvent screening : Test solubility in DMSO (high), ethanol (moderate), and water (low) using HPLC quantification .
- pH-dependent solubility : Measure solubility at pH 2 (simulated gastric fluid) vs. pH 7.4 (physiological buffer) .
- Dynamic light scattering (DLS) : Detect aggregation in aqueous solutions, which may falsely report low solubility .
Q. What computational strategies are effective for predicting binding modes with biological targets?
Advanced Research Focus
- Docking studies : Use Schrödinger Maestro or AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1KZN for E. coli gyrase) .
- Molecular dynamics (MD) : Simulate binding stability over 100 ns to assess hydrogen bonding with active-site residues (e.g., Asp86 in gyrase) .
- QSAR models : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with antimicrobial activity data .
Q. How can stereochemical impurities be minimized during synthesis?
Advanced Research Focus
- Chiral chromatography : Use Chiralpak IA/IB columns to separate enantiomers of piperidine intermediates .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in cyclopropanation or piperidine ring formation .
- Circular dichroism (CD) : Monitor enantiomeric excess (ee) during synthesis of stereocenters .
Q. What in vitro toxicology assays are recommended for preliminary safety profiling?
Advanced Research Focus
Properties
Molecular Formula |
C16H21N3O2 |
---|---|
Molecular Weight |
287.36 g/mol |
IUPAC Name |
1-(2-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C16H21N3O2/c20-16(21)11-3-2-8-19(9-11)15-12-4-1-5-13(12)17-14(18-15)10-6-7-10/h10-11H,1-9H2,(H,20,21) |
InChI Key |
DHSRZPBGJNQYDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=NC3=C2CCC3)C4CC4)C(=O)O |
Origin of Product |
United States |
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